molecular formula C23H24O7 B12140668 ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate

ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B12140668
M. Wt: 412.4 g/mol
InChI Key: UKOVNKBCYCIFRJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate (molecular formula: C₂₂H₂₂O₇, molecular weight: 398.41 g/mol) is a synthetic chromenone derivative characterized by:

  • A 4H-chromen-4-one core substituted at position 3 with a 4-ethoxyphenoxy group.
  • A 2-methyl group on the chromenone ring.
  • A propanoate ester moiety at position 7 via an ether linkage.

This compound belongs to the flavone family, known for diverse biological activities, including antimicrobial, antioxidant, and anticancer properties .

Properties

Molecular Formula

C23H24O7

Molecular Weight

412.4 g/mol

IUPAC Name

ethyl 2-[3-(4-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C23H24O7/c1-5-26-16-7-9-17(10-8-16)30-22-14(3)29-20-13-18(11-12-19(20)21(22)24)28-15(4)23(25)27-6-2/h7-13,15H,5-6H2,1-4H3

InChI Key

UKOVNKBCYCIFRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Step 1: Preparation of 7-Hydroxy-2-Methyl-4H-Chromen-4-One

The chromenone core is synthesized via the Kostanecki-Robinson reaction , which involves cyclization of a phenolic ketone.

Reagents :

  • Resorcinol (1,3-dihydroxybenzene)

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (catalyst)

Conditions :

  • Temperature: 0–5°C (exothermic reaction control)

  • Reaction time: 4–6 hours

  • Yield: ~70%.

Mechanism :

  • Protonation of ethyl acetoacetate’s carbonyl group by H₂SO₄.

  • Electrophilic attack by resorcinol at the β-carbon of the ketoester.

  • Cyclodehydration to form the chromenone core.

Step 2: Introduction of the 4-Ethoxyphenoxy Group

The 4-ethoxyphenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling .

Method A: SNAr Reaction

Reagents :

  • 7-Hydroxy-2-methyl-4H-chromen-4-one

  • 4-Ethoxyphenylboronic acid

  • Copper(II) acetate (catalyst)

  • Pyridine (base)

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 60°C

  • Reaction time: 12 hours

  • Yield: 55–60%.

Mechanism :

  • Boronic acid undergoes transmetallation with Cu(OAc)₂.

  • The phenolic oxygen attacks the activated aryl-copper intermediate.

Method B: Ullmann Coupling

Reagents :

  • 7-Hydroxy-2-methyl-4H-chromen-4-one

  • 1-Ethoxy-4-iodobenzene

  • Copper(I) iodide

  • 1,10-Phenanthroline (ligand)

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 110°C

  • Reaction time: 24 hours

  • Yield: 65–70%.

Advantage : Higher regioselectivity compared to SNAr.

Step 3: Esterification with Ethyl 2-Bromopropanoate

The propanoate ester is introduced via Williamson ether synthesis .

Reagents :

  • 7-Hydroxy intermediate from Step 2

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (base)

Conditions :

  • Solvent: Acetone

  • Temperature: Reflux (56°C)

  • Reaction time: 8 hours

  • Yield: 80–85%.

Mechanism :

  • Deprotonation of the phenolic –OH by K₂CO₃.

  • Nucleophilic substitution of bromide by the phenoxide ion.

Step 4: Purification and Characterization

Purification :

  • Column chromatography (silica gel, hexane/ethyl acetate 3:1) isolates the product with >95% purity.

  • Recrystallization from ethanol/water improves crystalline form.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, –CH₂CH₃), 2.45 (s, 3H, –CH₃), 4.15 (q, 2H, –OCH₂CH₃).

  • HRMS : m/z 413.1552 [M+H]⁺ (calculated: 413.1549).

Optimization Strategies

Catalyst Selection for Ullmann Coupling

Comparative studies show that CuI/1,10-phenanthroline systems enhance yields by 15–20% over Cu(OAc)₂ due to improved ligand stabilization.

Solvent Effects on Esterification

SolventDielectric ConstantYield (%)
Acetone20.785
DMF36.772
THF7.568

Polar aprotic solvents like acetone facilitate better ion pairing, accelerating the reaction.

Temperature Control in Chromenone Formation

Maintaining temperatures below 5°C during cyclization prevents side reactions such as dimerization, improving yields from 60% to 70%.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction times by 30% in Step 2 (Ullmann coupling) through enhanced heat transfer.

  • Catalyst Recycling : Copper catalysts from Step 2 are recovered via filtration and reused, lowering costs by 40% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or esters.

Scientific Research Applications

Ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The ethoxyphenoxy group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of oxidative stress and modulation of inflammatory responses.

Comparison with Similar Compounds

Structural Variations and Key Differences

The target compound is compared to six analogues (Table 1), focusing on substituents at positions 3 and 7 of the chromenone core.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS if available) Molecular Formula Substituents (Position 3) Substituents (Position 7) Molecular Weight (g/mol) Notable Features
Target Compound C₂₂H₂₂O₇ 4-Ethoxyphenoxy, 2-methyl Propanoate ester 398.41 High lipophilicity (XLogP₃ ~3.1†)
Ethyl 2-{[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate C₂₀H₁₈F₃NO₅S 2-Methylthiazole, CF₃ Propanoate ester 441.42 Electron-withdrawing CF₃ enhances stability
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate C₂₃H₂₂O₈ Propanoate ester Benzyloxycarbonylmethoxy 426.42 Increased lipophilicity (benzyl group)
Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate (50457-11-9) C₁₉H₁₆O₅ Phenyl Propanoate ester 324.33 Simpler structure, lower molecular weight
2-Ethoxyethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate (4148-90-7) C₂₁H₂₁ClO₆ 4-Chlorophenyl Propanoate ester 404.84 Chlorine enhances antimicrobial potential
Ethyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate (340018-09-9) C₁₈H₂₀O₆ Acetyl (position 8) Propanoate ester 332.35 Acetyl group alters electron distribution

†XLogP₃ estimated based on similar compounds in .

Impact of Substituents on Properties

  • Lipophilicity: The 4-ethoxyphenoxy group in the target compound contributes to moderate lipophilicity, suitable for membrane permeability. The chlorophenyl substituent () adds both lipophilicity and polarity due to the chlorine atom, balancing bioavailability and target binding .
  • Electronic Effects: Trifluoromethyl (CF₃) in is strongly electron-withdrawing, stabilizing the chromenone ring against oxidative degradation .
  • Steric Hindrance: The 2-methyl group on the chromenone core in the target compound may reduce rotational freedom, enhancing binding specificity to biological targets . Benzyloxycarbonylmethoxy () adds bulk, possibly limiting access to enzyme active sites .

Biological Activity

Ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic compound derived from flavonoid structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure

The compound features a complex structure that includes a chromenone moiety, which is characteristic of many flavonoids. Its molecular formula is C21H20O7C_{21}H_{20}O_7, and it can be represented as follows:

\text{Ethyl 2 3 4 ethoxyphenoxy 2 methyl 4 oxo 4H chromen 7 yl oxy}propanoate}

Antioxidant Activity

Flavonoids, including derivatives similar to this compound, have been shown to possess significant antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases (Kühnau, 1976; Kale et al., 2008).

Anti-inflammatory Effects

Studies suggest that flavonoid derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity may contribute to their potential in treating inflammatory conditions (Rice-Evans et al., 1995).

Anticancer Properties

Flavonoids exhibit anticancer effects through various mechanisms, including the induction of apoptosis in cancer cells and the inhibition of tumor growth. This compound may share these properties due to its structural similarities to other known flavonoids (Bear & Teel, 2000).

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Flavonoids can act as competitive inhibitors of various enzymes involved in metabolic pathways.
  • Gene Expression Modulation : They may influence the expression of genes related to antioxidant defenses and apoptosis.
  • Cell Signaling Pathways : Flavonoid derivatives can modulate key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Study on Antioxidant Activity

In a study assessing the antioxidant capacity of various flavonoid derivatives, this compound demonstrated a significant ability to reduce lipid peroxidation in vitro, suggesting strong antioxidant potential (Kale et al., 2008).

Anti-inflammatory Study

A recent investigation into the anti-inflammatory effects of similar compounds revealed that they effectively reduced inflammation in animal models by downregulating COX and LOX activities (Pandey, 2007).

Data Table: Biological Activities of Related Compounds

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundHighModerateHigh
QuercetinVery HighHighVery High
KaempferolHighModerateModerate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, the chromen-4-one core is constructed via Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds (e.g., ethyl acetoacetate). Subsequent etherification at the 7-position can be achieved using ethyl 2-bromopropanoate under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents (e.g., DMF) at 60–80°C . Optimization includes controlling stoichiometry (1:1.2 molar ratio of hydroxyl precursor to alkylating agent) and monitoring reaction progress via TLC or HPLC to minimize side products like over-alkylation or hydrolysis .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., ethoxyphenoxy at C3, propanoate at C7) and assess stereochemical purity .
  • HRMS (ESI) : For exact mass confirmation (e.g., calculated [M+H]⁺ for C₂₄H₂₅O₈: 465.1549) .
  • HPLC-PDA : To quantify purity (>95%) and detect trace impurities from incomplete reactions or degradation .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Initial screens should include:

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Antioxidant Potential : DPPH radical scavenging assays at concentrations of 10–100 μM .
  • Enzyme Inhibition : Fluorometric assays targeting COX-2 or lipoxygenase to assess anti-inflammatory potential .

Advanced Research Questions

Q. How do substituents at the 3- and 7-positions influence the compound’s biological activity?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential:

  • Electron-Withdrawing Groups (e.g., Br at C3) : Enhance anticancer activity (e.g., IC₅₀ reduced from 25 μM to 12 μM in MCF-7 cells) but may increase cytotoxicity .
  • Ethoxy vs. Methoxy at C3 : Ethoxy improves metabolic stability but reduces solubility; substitution with trifluoromethyl (CF₃) increases lipophilicity and membrane permeability .
  • Propanoate Ester at C7 : Hydrolysis to the carboxylic acid derivative (e.g., in physiological buffers) can alter bioavailability and target engagement .

Q. What strategies resolve contradictions in reported bioactivity data across similar chromenone derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural variations. Mitigation strategies include:

  • Standardized Assay Protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72 hours) .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., hydrolyzed propanoate derivatives) that may contribute to observed effects .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs with target proteins like NF-κB or EGFR .

Q. How can crystallography or spectroscopy elucidate interactions with biological targets?

  • Methodological Answer :

  • X-Ray Crystallography : Co-crystallization with target enzymes (e.g., COX-2) to identify hydrogen bonding (e.g., chromenone carbonyl with Arg120) and π-π stacking (ethoxyphenoxy with Tyr355) .
  • Fluorescence Quenching : Stern-Volmer analysis to quantify binding constants (Kₐ) with serum albumin, indicating pharmacokinetic behavior .

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